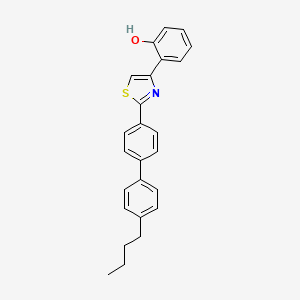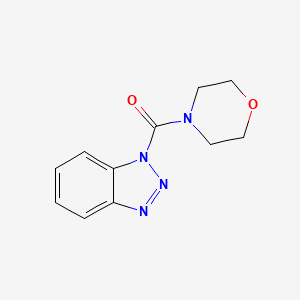
2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole, also known as BBTh, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BBTh is a thiazole-based compound that has a biphenyl group attached to it, making it a unique and versatile molecule.
作用机制
The mechanism of action of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a signaling pathway involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has also been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer. Additionally, 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been shown to have anti-bacterial properties, which can help to prevent the growth of various bacterial strains.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole in lab experiments is its versatility. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole can be used in various assays and experiments to study its effects on different pathways and enzymes. Additionally, 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of using 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole in lab experiments is its solubility. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole is not very soluble in water, which can make it difficult to use in certain assays and experiments.
未来方向
There are many potential future directions for the study of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole. One area of research that has gained significant attention is the development of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole-based drugs for the treatment of various diseases. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole and its effects on different pathways and enzymes in the body.
合成方法
The synthesis of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole involves a multi-step process that starts with the preparation of 2-aminothiophenol. This is followed by the synthesis of 2-hydroxybenzaldehyde, which is then reacted with 2-aminothiophenol to form 2-(2-hydroxyphenyl)thiazole. The final step involves the reaction of 2-(2-hydroxyphenyl)thiazole with 4-n-butylbiphenyl-4’-carboxylic acid chloride to form 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole.
科学研究应用
2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been shown to have anti-bacterial properties and can inhibit the growth of various bacterial strains.
属性
IUPAC Name |
2-[2-[4-(4-butylphenyl)phenyl]-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NOS/c1-2-3-6-18-9-11-19(12-10-18)20-13-15-21(16-14-20)25-26-23(17-28-25)22-7-4-5-8-24(22)27/h4-5,7-17,27H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMCIAKEVGOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)




![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)
![N-(3,4-dimethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)
![7-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897118.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2897119.png)
![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)
